molecular formula C22H18O3 B14703659 Acetic acid;10-phenylanthracen-9-ol CAS No. 17803-81-5

Acetic acid;10-phenylanthracen-9-ol

Cat. No.: B14703659
CAS No.: 17803-81-5
M. Wt: 330.4 g/mol
InChI Key: PTJIIBWIEPKWQH-UHFFFAOYSA-N
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Description

Acetic acid;10-phenylanthracen-9-ol is a hybrid organic compound combining an anthracene backbone with a phenyl substituent at position 10 and an acetic acid moiety at position 9. Anthracene derivatives are widely studied for their photophysical properties, structural rigidity, and applications in materials science, such as organic light-emitting diodes (OLEDs) and sensors.

Properties

CAS No.

17803-81-5

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

acetic acid;10-phenylanthracen-9-ol

InChI

InChI=1S/C20H14O.C2H4O2/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20;1-2(3)4/h1-13,21H;1H3,(H,3,4)

InChI Key

PTJIIBWIEPKWQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;10-phenylanthracen-9-ol typically involves the reaction of 10-phenylanthracen-9-ol with acetic anhydride or acetyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with minimal waste. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;10-phenylanthracen-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Acetic acid;10-phenylanthracen-9-ol has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of acetic acid;10-phenylanthracen-9-ol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting various cellular processes. Its aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription. Additionally, its ability to undergo redox reactions can generate reactive oxygen species, leading to oxidative stress and cell damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 10-Phenylanthracene Derivatives

The following table summarizes key anthracene derivatives with substitutions at positions 9 and 10, highlighting structural and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
Acetic acid;10-phenylanthracen-9-ol C₂₂H₁₈O₂* 314.38 -OH (phenolic), -COOH (acetic) Potential use in OLEDs, sensors
10-Phenylanthracene-9-carboxylic acid, methyl ester C₂₂H₁₆O₂ 312.36 -COOCH₃ (ester) Fluorescent probes, organic synthesis
[2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl] acetate C₂₄H₂₀O₄ 372.41 -OCH₃, -OAc (acetate) Photostability, optoelectronic materials
9,10-Diphenylanthracene-2-boronic acid C₂₆H₁₉BO₂ 380.24 -B(OH)₂ (boronic acid) Suzuki coupling, polymer synthesis

Functional Group Impact on Properties

  • Acetic Acid vs. Ester Derivatives : The presence of a free carboxylic acid group (-COOH) in the target compound enhances hydrophilicity and acidity (pKa ~2.5–5) compared to ester derivatives (e.g., -COOCH₃), which are more lipophilic and hydrolytically stable . This difference impacts solubility in organic solvents and biological compatibility.
  • Boron-Containing Analogues : Boronic acid derivatives (e.g., 9,10-diphenylanthracene-2-boronic acid) exhibit unique reactivity in cross-coupling reactions, enabling applications in covalent organic frameworks (COFs) and drug delivery systems . In contrast, acetic acid derivatives are less reactive but more biocompatible.

Photophysical and Electronic Properties

  • Conjugation Effects : The 10-phenylanthracene core provides extended π-conjugation, leading to strong absorption in the UV-vis range (λmax ~350–400 nm) and fluorescence emission. Substitutions at position 9 modulate these properties; for example, electron-withdrawing groups (e.g., -COOH) redshift emission spectra compared to electron-donating groups (e.g., -OCH₃) .
  • Thermal Stability : Anthracene derivatives with bulky substituents (e.g., 9,10-diphenyl groups) exhibit higher thermal decomposition temperatures (>300°C), making them suitable for high-temperature applications in electronics .

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